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Introduction

N-0920 is a potent and selective inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a
host cell surface protease essential for the proteolytic priming of the SARS-CoV-2 spike
protein.[1][2][3] This priming step is critical for the fusion of the viral and host cell membranes,
enabling viral entry. By inhibiting TMPRSS2, N-0920 effectively blocks this crucial step in the
viral lifecycle, demonstrating picomolar efficacy in preventing the entry of SARS-CoV-2 variants
into host cells.[1][2][3] These application notes provide detailed protocols for key in vitro assays
to characterize the inhibitory activity of N-0920.

Signaling Pathway of SARS-CoV-2 Entry and
Inhibition by N-0920

The entry of SARS-CoV-2 into host cells is a multi-step process. The viral spike (S) protein first
binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[4][5]
Subsequently, the S protein must be cleaved at two sites, S1/S2 and S2', by host proteases to
expose the fusion peptide and facilitate membrane fusion.[4] In cells such as the human lung
epithelial cell line Calu-3, this cleavage is predominantly mediated by TMPRSS2 at the cell
surface.[6][7][8][9] N-0920 acts by directly inhibiting the enzymatic activity of TMPRSS2,
thereby preventing spike protein cleavage and subsequent viral entry.[1][4][10]
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Caption: SARS-CoV-2 entry pathway and N-0920 inhibition.

Quantitative Data Summary

The inhibitory potency of N-0920 has been determined in various in vitro assays. The following
tables summarize the key quantitative data.

Table 1: In Vitro TMPRSS2 Inhibition

Compound ICs0 (NM) Assay Type

N-0920 0.35 Fluorogenic Peptide Substrate

Data sourced from MedchemExpress.[1]

Table 2: Antiviral Activity in Calu-3 Cells

Compound ECso (pM) - EG.5.1 ECso (pM) - JN.1 Assay Type

SARS-CoV-2

N-0920 300 90 _
Pseudovirus Entry

Data sourced from Lemieux G, et al. J Med Chem. 2025.[2][3]
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Experimental Protocols

1. In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)

This protocol describes a biochemical assay to determine the half-maximal inhibitory
concentration (ICso) of N-0920 against recombinant human TMPRSS2 using a fluorogenic

peptide substrate.

Workflow Diagram:
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Caption: Workflow for the in vitro TMPRSS2 inhibition assay.

Materials:

e Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)
o Fluorogenic peptide substrate: Boc-GIn-Ala-Arg-AMC (e.g., Bachem, cat.# 1-1550)
e Assay Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM NacCl, 0.01% Tween-20

e N-0920 (dissolved in DMSO)

e 1536-well black plates

e Acoustic liquid handler (e.g., ECHO 655)

o Plate reader with fluorescence detection capabilities

Procedure:
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e Compound Preparation: Prepare a serial dilution of N-0920 in DMSO.

o Assay Plate Preparation: Using an acoustic liquid handler, dispense 20 nL of the N-0920
dilutions or DMSO (vehicle control) into the wells of a 1536-well black plate.[4][10][11]

e Enzyme Addition: Dilute the recombinant TMPRSS2 in assay buffer. Dispense 150 nL of the
diluted TMPRSS2 solution into each well.[4]

 Incubation: Incubate the plate at room temperature.

o Substrate Addition: Add 20 nL of the Boc-GIn-Ala-Arg-AMC substrate to each well to initiate
the enzymatic reaction.[4][10][11] The final reaction volume should be approximately 5 pL.[4]
[10][11]

» Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[4]
[10]

e Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an
excitation wavelength of 340 nm and an emission wavelength of 440 nm.[4][10]

e Data Analysis:

o Normalize the data using wells with no enzyme (0% activity) and wells with DMSO vehicle
(100% activity).

o Plot the normalized data against the logarithm of the N-0920 concentration.

o Fit the data to a four-parameter logistic equation to determine the I1Cso value.[10]

2. SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay measures the ability of N-0920 to inhibit the entry of SARS-CoV-2 spike-
pseudotyped viral particles into human lung epithelial cells (Calu-3).

Workflow Diagram:
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Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.

Materials:
e Calu-3 human lung epithelial cells
e Complete cell culture medium (e.g., DMEM with 10% FBS)

o SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g.,
luciferase or GFP)

e N-0920 (dissolved in DMSO)

e 96-well white, clear-bottom tissue culture plates

e Luciferase assay reagent (if using luciferase reporter)
e Luminometer or fluorescence microscope

Procedure:

o Cell Seeding: Seed Calu-3 cells into 96-well plates at a density that will result in
approximately 80-90% confluency at the time of infection.[6] Incubate overnight at 37°C with
5% COes.
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Compound Treatment: Prepare serial dilutions of N-0920 in cell culture medium. Remove the
old medium from the cells and add the medium containing the different concentrations of N-
0920. Include a vehicle control (DMSO).

Pre-incubation: Incubate the cells with N-0920 for 1 hour at 37°C.

Pseudovirus Infection: Add the SARS-CoV-2 pseudovirus to each well. The amount of virus
should be optimized to give a robust signal in the absence of inhibitor.

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[12]
Quantification of Viral Entry:

o For luciferase reporter: Lyse the cells and measure the luciferase activity according to the
manufacturer's instructions.

o For GFP reporter: Count the number of GFP-positive cells using a fluorescence
microscope or a high-content imaging system.

Data Analysis:
o Normalize the reporter signal to the vehicle-treated control wells (100% entry).
o Plot the percentage of viral entry against the logarithm of the N-0920 concentration.

o Fit the data to a dose-response curve to determine the half-maximal effective
concentration (ECso).

3. Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of N-0920 to ensure that the observed antiviral effect is
not due to cell death.

Procedure:

o Cell Seeding: Seed Calu-3 cells in a 96-well plate as described for the pseudovirus entry
assay.
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Compound Treatment: Treat the cells with the same concentrations of N-0920 used in the
antiviral assay.

Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4
hours at 37°C.[13]

Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to
dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. A CCso (50% cytotoxic concentration) value can be determined if significant toxicity is
observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.618651/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.618651/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8460232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8460232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674242/
https://www.biorxiv.org/content/10.1101/2022.03.18.484956v1.full.pdf
https://pubs.acs.org/doi/10.1021/acsptsci.0c00106
https://pubs.acs.org/doi/10.1021/acsptsci.0c00221
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226551/
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.benchchem.com/product/b15581216#n-0920-in-vitro-assay-protocol
https://www.benchchem.com/product/b15581216#n-0920-in-vitro-assay-protocol
https://www.benchchem.com/product/b15581216#n-0920-in-vitro-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15581216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

